(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine
CAS No.:
Cat. No.: VC18335457
Molecular Formula: C13H20N4O
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N4O |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine |
| Standard InChI | InChI=1S/C13H20N4O/c1-10-7-16(12-8-18-9-12)4-5-17(10)11-2-3-13(14)15-6-11/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15) |
| Standard InChI Key | NSNQWEAMPOEXAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CCN1C2=CN=C(C=C2)N)C3COC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound (R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine is identified by the CAS registry number 180045-50-5 . Its molecular formula is C₁₃H₂₀N₄O, with a molecular weight of 248.32 g/mol. The IUPAC name, 5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine, reflects its pyridine backbone linked to a piperazine ring substituted with methyl and oxetane groups.
Stereochemical Configuration
The "(R)" designation indicates the chiral center at the 2-methyl position of the piperazine ring, a critical feature influencing its biological interactions. The stereochemistry is preserved during synthesis to ensure consistency in pharmacological studies .
Structural Descriptors
The Standard InChI key (NSNQWEAMPOEXAR-UHFFFAOYSA-N) and InChI string (InChI=1S/C13H20N4O/c1-10-7-16(12-8-18-9-12)4-5-17(10)11-2-3-13(14)15-6-11/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15)) provide unambiguous identifiers for computational modeling and database searches.
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves a multi-step sequence starting with functionalized pyridine and piperazine precursors. A key intermediate, (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate, undergoes reductive amination with oxetan-3-one in the presence of NaBH₃CN and zinc chloride to introduce the oxetane group . Purification via silica-gel chromatography yields the final product with >98% purity .
Reaction Optimization
Critical parameters include:
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Catalysts: Pd₂(dba)₃ and XantPhos facilitate cross-coupling steps .
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Solvents: Methanol and dichloromethane are employed for solubility and extraction .
Table 1: Key Synthesis Parameters
| Parameter | Value/Reagent | Reference |
|---|---|---|
| Starting Material | (S)-tert-butyl piperazine derivative | |
| Oxetane Introduction | Oxetan-3-one, NaBH₃CN | |
| Purification Method | Silica-gel chromatography | |
| Yield | 57–73% |
Pharmacological Relevance
Role in Kinase Inhibitor Development
(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine serves as a critical intermediate in synthesizing fenebrutinib (GDC-0853), a Bruton’s tyrosine kinase (BTK) inhibitor . BTK inhibitors are pivotal in treating autoimmune diseases like rheumatoid arthritis and B-cell malignancies .
Structure-Activity Relationship (SAR) Insights
Modifications to the pyridine-piperazine scaffold, such as introducing oxetane, enhance metabolic stability and reduce lipophilicity (log D = 1.8) . These changes improve pharmacokinetic profiles without compromising potency .
Table 2: Impact of Structural Modifications
| Modification | Effect on Properties | Reference |
|---|---|---|
| Oxetane Substitution | ↑ Metabolic stability, ↓ log D | |
| (R)-Configuration | ↑ Target selectivity |
Research Findings and Applications
Preclinical Studies
In vitro assays demonstrate that analogues of this compound exhibit BTK inhibition with Ki values <2 nM . Whole-blood potency assays confirm retained efficacy in complex biological matrices .
Future Directions
Ongoing research focuses on:
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